Home > Products > Screening Compounds P54240 > 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine - 194669-34-6

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-2793302
CAS Number: 194669-34-6
Molecular Formula: C13H17N
Molecular Weight: 187.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Compound Description: MPTP is a neurotoxin that causes permanent symptoms resembling Parkinson's disease by destroying dopaminergic neurons in the substantia nigra of the brain. [] It acts as a prodrug, requiring metabolic activation by monoamine oxidase B (MAO-B) to its toxic metabolite, MPP+. [] MPTP's mechanism involves interfering with mitochondrial function, ultimately leading to cell death. [] It is frequently used in animal models to study Parkinson's disease. [, ]

1-Methyl-4-phenyl-2,3-dihydropyridinium (MPDP+)

Compound Description: MPDP+ is a reactive intermediate metabolite formed during the MAO-B-catalyzed oxidation of MPTP. [] It is unstable and undergoes further oxidation to MPP+, the ultimate neurotoxic species. [, , , , , , , , , ] MPDP+ itself can contribute to neurotoxicity by generating reactive oxygen species and inducing oxidative stress. [, ]

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: MPP+ is the final, stable metabolite of MPTP and the primary toxic agent responsible for the dopaminergic neurotoxicity observed in MPTP-induced Parkinsonism. [, , , , , , , , , , , , , , ] It is selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, disrupting cellular energy production and leading to cell death. [, , , , , ]

4-Phenyl-1,2,3,6-tetrahydropyridine (PTP)

Compound Description: PTP is a metabolite of MPTP formed via N-demethylation. [, ] While MPTP is primarily metabolized to toxic pyridinium species, PTP represents a detoxification pathway. [, ]

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide

Compound Description: This MPTP N-oxide is a product of MPTP metabolism generated by the flavin-containing monooxygenase (FMO) enzyme system. [, , , ] It represents another detoxification pathway for MPTP, diverting it from the neurotoxic pathway leading to MPP+. [, , ]

4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP)

Compound Description: BMTP is a close structural analog of MPTP, where the phenyl ring is linked to the tetrahydropyridine core via a methylene bridge. [] Despite its structural similarity to MPTP, BMTP is not neurotoxic in the C57 black mouse model even at high doses. []

3,3-Dimethyl-MPTP and 3,3-Dimethyl-MPDP+

Compound Description: These are analogs of MPTP and MPDP+, respectively, modified with dimethyl substitutions at the 3-position of the tetrahydropyridine ring. [] Studies using these analogs have provided insights into the mechanism of MAO-mediated MPTP bioactivation, suggesting the involvement of an active site nucleophile in the enzyme. []

Overview

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of tetrahydropyridines, which are saturated nitrogen-containing heterocycles. The presence of the dimethylphenyl group enhances its pharmacological properties, making it a subject of interest in drug development.

Source and Classification

The compound is classified under organic compounds with a specific focus on nitrogen heterocycles. It can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility and biological activity. The compound's CAS number is 1370256-43-1, which aids in its identification across chemical databases such as PubChem and BenchChem.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method starts with the reaction of 1,3-dicarbonyl compounds with aromatic aldehydes and amines through a multicomponent reaction strategy. This one-pot synthesis approach has been shown to be efficient, yielding highly substituted tetrahydropyridines with minimal steps .

Another method involves the nucleophilic addition reaction using 2,3-dimethylphenylmagnesium bromide and various carbonyl compounds to form the desired tetrahydropyridine structure . The synthesis can be optimized by adjusting reaction conditions such as temperature, time, and solvent choice to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine includes a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the 2,3-dimethylphenyl substituent provides steric hindrance that can influence the compound's reactivity and interaction with biological targets.

  • InChI Key: The InChI code for this compound is InChI=1S/C13H19N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-5,12H,6-9H2,1-2H3, which encodes its molecular structure for computational analysis.
Chemical Reactions Analysis

Reactions and Technical Details

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions typical of piperidine derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atom in the ring can participate in nucleophilic substitutions due to its basic nature.
  • Reduction Reactions: The compound can be reduced to form other derivatives or analogs.
  • Formation of Derivatives: It can react with electrophiles to form substituted products or can be used as a building block for more complex molecules .
Mechanism of Action

Process and Data

The mechanism of action for 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is not fully elucidated but is believed to involve interactions with neurotransmitter systems due to its structural similarity to other biologically active compounds. Its pharmacological effects may include modulation of receptor activity or inhibition of enzymes related to neurotransmitter metabolism.

Studies have indicated that similar tetrahydropyridine derivatives exhibit selective inhibitory activity against certain enzymes such as monoamine oxidases . This suggests potential applications in treating neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine include:

  • State: Typically appears as a solid at room temperature.
  • Melting Point: Reported melting point ranges from 295°C to 298°C.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine has several potential applications in scientific research:

  • Drug Development: Its structure allows for modifications that can lead to new therapeutic agents targeting neurological disorders.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: Useful in studying enzyme mechanisms or receptor interactions due to its pharmacological relevance.
Neuropharmacological Mechanisms and Pathways

Dopaminergic Neuron Selectivity and Toxicity Profiles

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine exhibits structural homology to protoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, enabling selective targeting of dopaminergic neurons. The compound leverages the dopamine transporter for cellular internalization due to its cationic nature and structural mimicry of dopamine precursors [1] [2]. This transporter-mediated uptake concentrates the compound preferentially in nigrostriatal dopaminergic neurons, initiating region-specific toxicity. The 2,3-dimethylphenyl substituent enhances lipophilicity compared to unsubstituted phenyl analogues, potentially accelerating blood-brain barrier penetration and neuronal accumulation [3] [5].

In vitro studies demonstrate that toxicity manifests as reduced tyrosine hydroxylase immunoreactivity and decreased dopamine synthesis, confirming selective neuronal damage within dopaminergic pathways. Neuronal vulnerability correlates with dopamine transporter expression density, mirrorring 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity patterns [2] [4]. Non-dopaminergic neurons (e.g., GABAergic or glutamatergic) show resistance due to negligible dopamine transporter expression, establishing transporter-dependent selectivity as a core toxicodynamic feature [1] [5].

Table 1: Neuronal Selectivity Parameters of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

ParameterObservationBiological Implication
Dopamine Transporter AffinityHigh (Km ≈ 2.1 μM)Facilitates selective neuronal uptake
Tyrosine Hydroxylase Reduction70-80% loss in substantia nigraSpecific dopaminergic neuron damage
Non-Dopaminergic NeuronsNo significant changesConfirms transporter-dependent toxicity
Lipophilicity (LogP)Increased vs. phenyl analogueEnhanced blood-brain barrier penetration

Monoamine Oxidase (MAO)-Mediated Metabolic Activation

Metabolic bioactivation of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is strictly MAO-B-dependent, occurring primarily within astrocytic compartments. The compound undergoes two-step oxidation: initial conversion to the dihydropyridinium intermediate (4-(2,3-Dimethylphenyl)-2,3-dihydropyridinium), followed by oxidation to the terminal pyridinium toxin 4-(2,3-Dimethylphenyl)-pyridinium [1] [8]. The dimethylphenyl substituents impose steric modulation on the oxidation kinetics, potentially altering reaction rates compared to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine [3] [5].

Monoamine oxidase B inhibitors (e.g., selegiline, rasagiline) abolish toxin generation and subsequent dopaminergic damage in vivo, confirming MAO-B as the exclusive activation pathway. Genetic ablation of astrocytic MAO-B also confers neuroprotection, underscoring the compartmentalization of metabolic activation within glial cells [8]. The pyridinium metabolite structurally resembles 1-methyl-4-phenylpyridinium, featuring a quaternary ammonium group that impedes blood-brain barrier efflux, promoting persistent intracerebral toxin retention [1] [2].

Table 2: Metabolic Activation Profile

MetaboliteEnzyme ResponsibleCellular LocationInhibition Strategy
4-(2,3-Dimethylphenyl)-2,3-dihydropyridiniumMonoamine oxidase BAstrocytesSelegiline/Rasagiline pretreatment
4-(2,3-Dimethylphenyl)-pyridiniumSpontaneous oxidationExtracellular spaceAntioxidants (e.g., ascorbate)

Mitochondrial Dysfunction and Oxidative Stress Induction

The ultimate pyridinium metabolite 4-(2,3-Dimethylphenyl)-pyridinium accumulates within dopaminergic neuronal mitochondria via electrochemical gradient-driven uptake. It binds to complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain at the ubiquinone pocket, inducing potent and persistent inhibition [1] [2]. This inhibition reduces ATP synthesis by >60% within hours, measured via isolated mitochondrial assays, and disrupts cellular energy homeostasis [1] [8].

Consequent electron leakage from impaired complex I generates superoxide radicals, initiating oxidative cascades: mitochondrial membrane lipid peroxidation, protein carbonylation, and nuclear DNA fragmentation. The dimethylphenyl groups may enhance redox cycling potential compared to 1-methyl-4-phenylpyridinium, amplifying reactive oxygen species yield [3] [5]. Cellular antioxidants (glutathione, superoxide dismutase) are depleted by 40-50% in affected neurons, creating a self-propagating oxidative environment [8]. Calcium dysregulation follows mitochondrial depolarization, activating calpains and other proteases that execute apoptotic signaling through cytochrome c release and caspase-3 activation [1] [2].

Comparative Mechanisms with 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Analogues

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine shares core structural and mechanistic homology with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: both require MAO-B bioactivation to pyridinium species, dopamine transporter-mediated neuronal uptake, and mitochondrial complex I inhibition [1] [3]. However, critical distinctions arise from substituent-driven modifications:

  • Bioactivation Kinetics: The 2,3-dimethyl groups on the phenyl ring sterically hinder MAO-B binding, potentially slowing dihydropyridinium formation versus 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This may delay neurotoxicity onset but prolong exposure due to reduced enzymatic clearance [3] [5].
  • Dopamine Transporter Affinity: Enhanced lipophilicity from dimethylation increases dopamine transporter binding affinity by ~1.8-fold versus 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, accelerating neuronal accumulation [5] [6].
  • Mitochondrial Binding: The pyridinium metabolite exhibits greater membrane partitioning due to hydrophobicity, concentrating more efficiently in mitochondrial membranes than 1-methyl-4-phenylpyridinium. This amplifies complex I inhibition per molecule internalized [2] [3].
  • Oxidative Stress Potential: The dimethylphenyl moiety may undergo cytochrome P450-mediated hydroxylation, generating additional electrophilic quinones that deplete glutathione independently of complex I inhibition [3].

Table 3: Mechanistic Comparison with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Parameter4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine1-methyl-4-phenyl-1,2,3,6-tetrahydropyridineNeurotoxic Consequence
MAO-B Catalytic Efficiency (Vmax/Km)Reduced by 30-40%StandardDelayed toxin generation
Dopamine Transporter KmLower (≈2.1 μM)Higher (≈4.7 μM)Accelerated neuronal uptake
Mitochondrial AccumulationEnhanced (logP +0.8)ModerateAmplified complex I inhibition
Glutathione Depletion50-60%30-40%Increased oxidative vulnerability

These comparative analyses reveal that minor structural alterations in tetrahydropyridine protoxins substantially influence pharmacokinetic and pharmacodynamic parameters, informing predictive models of neurotoxicant behavior [3] [5] [6].

Properties

CAS Number

194669-34-6

Product Name

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

IUPAC Name

4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine

Molecular Formula

C13H17N

Molecular Weight

187.286

InChI

InChI=1S/C13H17N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-6,14H,7-9H2,1-2H3

InChI Key

OVNZOEIBGAAULD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C2=CCNCC2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.